molecular formula C13H19N5O2S B494730 [(2,4-DIMETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

[(2,4-DIMETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B494730
M. Wt: 309.39g/mol
InChI Key: JKURLZLQMGIBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,4-DIMETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a synthetic organic compound that features a benzyl group substituted with two methoxy groups, a tetrazole ring, and a sulfanyl-ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-DIMETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a reductive amination reaction with an appropriate amine to form the benzyl intermediate.

    Tetrazole Ring Formation: The benzyl intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Sulfanyl-Ethanamine Addition: Finally, the tetrazole intermediate is reacted with a thiol and an amine to introduce the sulfanyl-ethanamine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: Potential use in studying receptor-ligand interactions in pharmacology.

Medicine

    Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential incorporation into polymers to modify their properties.

Mechanism of Action

The mechanism of action of [(2,4-DIMETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxybenzyl)-2-[(1H-tetrazol-5-yl)sulfanyl]ethanamine: Lacks the methyl group on the tetrazole ring.

    N-(2,4-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanol: Contains an ethanol group instead of ethanamine.

Uniqueness

    Structural Features: The presence of both the tetrazole ring and the sulfanyl-ethanamine moiety makes it unique compared to other benzyl derivatives.

    Functional Applications:

Properties

Molecular Formula

C13H19N5O2S

Molecular Weight

309.39g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C13H19N5O2S/c1-18-13(15-16-17-18)21-7-6-14-9-10-4-5-11(19-2)8-12(10)20-3/h4-5,8,14H,6-7,9H2,1-3H3

InChI Key

JKURLZLQMGIBFW-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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